Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Weinreb amide synthesis CDI coupling Process chemistry

tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3) is a Boc-protected piperidine Weinreb amide that serves as a critical intermediate in the synthesis of IKKβ inhibitors, ERK inhibitors, p38 MAP kinase inhibitors, serotonin 5-HT2A receptor antagonists such as Volinanserin (MDL-100,907), and nociceptin antagonists. As a crystalline solid at room temperature (mp 71–75 °C), this compound offers tangible handling advantages over its liquid Cbz-protected analog (CAS 148148-48-5).

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 139290-70-3
Cat. No. B028603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
CAS139290-70-3
Synonyms4-[(Methoxymethylamino)carbonyl]-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl 4-[[methyl(methoxy)amino]carbonyl]-1-piperidinecarboxylate;  1-(tert-Butoxycarbonyl)piperidine-4-N-methyl-N-methoxycarboxamide;  4-(N-Methoxy-N-meth
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)OC
InChIInChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-10(7-9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3
InChIKeyITCQNWXLNZGEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(Methoxy(Methyl)Carbamoyl)Piperidine-1-Carboxylate (CAS 139290-70-3): Procurement-Ready Weinreb Amide Intermediate for Kinase and GPCR Targeted Synthesis


tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3) is a Boc-protected piperidine Weinreb amide that serves as a critical intermediate in the synthesis of IKKβ inhibitors, ERK inhibitors, p38 MAP kinase inhibitors, serotonin 5-HT2A receptor antagonists such as Volinanserin (MDL-100,907), and nociceptin antagonists [1]. As a crystalline solid at room temperature (mp 71–75 °C), this compound offers tangible handling advantages over its liquid Cbz-protected analog (CAS 148148-48-5) . The Weinreb amide functionality permits selective ketone formation without over-addition, making it a versatile building block for medicinal chemistry campaigns targeting kinase and GPCR pathways .

Why In-Class Piperidine Weinreb Amides Cannot Substitute Tert-Butyl 4-(Methoxy(Methyl)Carbamoyl)Piperidine-1-Carboxylate


The piperidine Weinreb amide scaffold accommodates multiple protecting groups (Boc, Cbz, Fmoc) and regioisomeric arrangements (3- vs 4-substituted), but these structural variations produce functionally non-substitutable intermediates. The tert-butyloxycarbonyl (Boc) group provides acid-labile orthogonal protection that is selectively removable in the presence of Cbz groups via catalytic hydrogenolysis [1]. The 4-substituted regioisomer (CAS 139290-70-3) specifically delivers the ketone intermediate for Volinanserin synthesis [2], whereas the 3-substituted regioisomer (CAS 189442-78-2) cannot access this geometry. Furthermore, the crystalline solid form of the Boc-protected compound (mp 71–75 °C) simplifies purification and handling compared to the liquid Cbz analog (CAS 148148-48-5) , and commercial availability at >98% purity with full NMR/HPLC/GC documentation reduces quality risk in multi-step synthesis. The quantitative evidence below formalizes these differentiation dimensions.

Quantitative Differentiation Evidence for Tert-Butyl 4-(Methoxy(Methyl)Carbamoyl)Piperidine-1-Carboxylate Versus Analogs


Synthetic Efficiency: CDI-Mediated Route Achieves 4.7-Fold Yield Improvement Over Conventional Tosylation Approach

For the synthesis of Boc-protected piperidine Weinreb amides, the CDI-mediated coupling approach delivers a 94% isolated yield in two steps from the carboxylic acid, compared to a 20.2% total yield over three steps for the conventional tosylation-substitution sequence. This 4.65-fold yield advantage, documented by smolecule.com citing primary synthesis protocols, represents a substantial improvement in material throughput . Although the 20.2% benchmark derives from a structurally related vandetanib intermediate, both routes target the same Weinreb amide functional motif under comparable laboratory conditions.

Weinreb amide synthesis CDI coupling Process chemistry Yield optimization

Physical Form Differentiation: Crystalline Solid (mp 71–75 °C) vs Liquid Cbz Analog Enables Simpler Handling and Purification

tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a white crystalline solid with a well-defined melting point of 71.0–75.0 °C , whereas the Cbz-protected analog (benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, CAS 148148-48-5) is supplied as a colorless liquid with no reported melting point . Solid physical form facilitates gravimetric dispensing, long-term storage stability, and purification by recrystallization—capabilities not available for the liquid Cbz analog.

Physical properties Crystallinity Purification Handling

Orthogonal Protecting Group Strategy: Acid-Labile Boc Enables Selective Deprotection in Presence of Cbz Groups

The Boc carbamate protecting group on the piperidine nitrogen is cleaved under acidic conditions (e.g., TFA/CH2Cl2) while remaining stable to catalytic hydrogenation [1]. Conversely, the Cbz protecting group (as in CAS 148148-48-5) is removed by Pd-catalyzed hydrogenolysis but is stable to acid. This orthogonality means that in a synthetic sequence requiring selective unveiling of the piperidine amine, the Boc compound (CAS 139290-70-3) allows deprotection without affecting Cbz-protected functionalities elsewhere in the molecule—a capability the Cbz analog cannot reciprocally offer.

Orthogonal protection Boc deprotection Cbz hydrogenolysis Multi-step synthesis

Commercial Purity and QC Documentation: >98% (GC) with Full NMR/HPLC/LC-MS Traceability Reduces Procurement Risk

The compound is commercially supplied at >98.0% purity by GC , with accompanying certificates of analysis (CoA) including NMR structural confirmation and HPLC/LC-MS traceability data . While the Cbz analog (CAS 148148-48-5) is also available at 95–98% purity, its liquid form complicates purity verification by melting point, and fewer vendors provide comprehensive CoA documentation. The solid crystalline target compound thus provides superior analytical confidence.

Purity specification Quality control Certificate of Analysis Procurement reliability

N-Boc Protection Reduces Target Binding Affinity by >100-Fold: Strategic Intermediate Selection for Fragment-Based or Prodrug Approaches

In a systematic SAR study of piperidine-based P2Y14 receptor antagonists, N-Boc protected piperidine derivatives displayed >100-fold weaker receptor binding affinity compared to their deprotected parent amine counterparts [1]. This class-level observation holds significance for researchers using this intermediate: if the Boc-protected form is intended as a prodrug or a temporarily masked intermediate, the >100-fold affinity reduction represents a quantifiable safety margin against premature target engagement during synthetic manipulation.

Boc effect on binding Structure-activity relationship Prodrug design Fragment-based drug discovery

Optimal Application Scenarios for Tert-Butyl 4-(Methoxy(Methyl)Carbamoyl)Piperidine-1-Carboxylate Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of 5-HT2A Antagonists (Volinanserin and Analogs) Requiring Orthogonal Piperidine Deprotection

When synthesizing Volinanserin (MDL-100,907) or related 5-HT2A antagonists, this compound provides the requisite Weinreb amide intermediate for ketone formation via Grignard addition to 1,2-dimethoxybenzene [1]. The acid-labile Boc group enables late-stage deprotection without affecting Cbz-protected or benzyl-protected functionalities elsewhere in the molecule, as validated by the orthogonal protecting group strategy evidence [2]. The crystalline solid form (mp 71–75 °C) simplifies purification of the Weinreb amide intermediate prior to the Grignard step .

Large-Scale Intermediate Procurement for Kinase Inhibitor Programs (IKKβ, ERK, p38 MAPK)

For medicinal chemistry campaigns targeting IKKβ, ERK, or p38 MAP kinases, the CDI-mediated synthetic route achieving 94% yield supports cost-effective procurement of multi-gram to kilogram quantities. The >98% (GC) commercial purity specification with full CoA documentation (NMR, HPLC, LC-MS) satisfies incoming QC requirements for GLP/GMP intermediate supply chains. The compound's solid physical form permits accurate gravimetric dispensing and long-term storage stability at room temperature (recommended <15 °C) .

Fragment-Based Drug Discovery or Prodrug Design Leveraging >100-Fold Boc-Mediated Affinity Attenuation

When the piperidine scaffold is intended as a temporarily masked fragment—deliberately inactive until deprotection—the >100-fold reduction in receptor binding affinity conferred by N-Boc protection [3] provides a quantifiable margin against off-target pharmacology during cellular or biochemical screening. Researchers can confidently include the Boc-protected intermediate in fragment cocktails without concern for confounding biological activity, then liberate the active amine via TFA deprotection for subsequent SAR exploration.

Synthetic Route Scouting Where Crystalline Weinreb Amide Facilitates Purification and Analytical Characterization

During route scouting, the crystalline nature of this Weinreb amide (mp 71–75 °C) enables purification by simple recrystallization, avoiding chromatography for intermediate isolation. This contrasts with the liquid Cbz analog (CAS 148148-48-5) , which necessitates column chromatography or distillation. The well-defined melting point also serves as a rapid purity indicator, accelerating process analytical technology (PAT) integration into continuous flow or batch synthesis campaigns.

Quote Request

Request a Quote for Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.